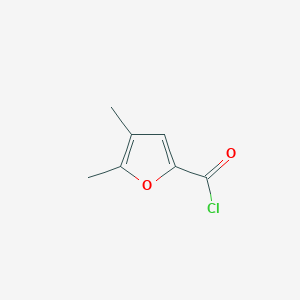

4,5-Dimethylfuran-2-carbonyl chloride

Description

4,5-Dimethylfuran-2-carbonyl chloride is a specialized acyl chloride derivative of furan, characterized by methyl substituents at the 4- and 5-positions of the furan ring and a reactive carbonyl chloride group at the 2-position. As an acyl chloride, it is highly reactive, commonly employed in organic synthesis for the preparation of esters, amides, and other carbonyl-containing compounds. Its structural features, including electron-donating methyl groups, influence its stability, reactivity, and applications in comparison to other furan-based acyl chlorides.

Properties

IUPAC Name |

4,5-dimethylfuran-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZHOMZPTYXNAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664517 | |

| Record name | 4,5-Dimethylfuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220769-85-7 | |

| Record name | 4,5-Dimethylfuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylfuran-2-carbonyl chloride typically involves the chlorination of 4,5-dimethylfuran-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{4,5-Dimethylfuran-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylfuran-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Oxidation: The furan ring can undergo oxidation reactions, forming compounds such as 4,5-dimethylfuran-2-carboxylic acid.

Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products:

Esters and Amides: Formed through nucleophilic substitution.

Carboxylic Acids: Resulting from oxidation.

Alcohols: Produced via reduction.

Scientific Research Applications

4,5-Dimethylfuran-2-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions involving furan derivatives.

Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form bioactive compounds.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4,5-Dimethylfuran-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The furan ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 4,5-dimethylfuran-2-carbonyl chloride can be contextualized by comparing it to structurally related furan-carbonyl chlorides. Below is a detailed analysis, supported by a comparative data table and research findings.

Table 1: Comparative Analysis of Furan-Based Carbonyl Chlorides

Key Differences and Research Findings

Structural and Electronic Effects this compound: The methyl groups at the 4- and 5-positions donate electron density to the furan ring, stabilizing the carbonyl chloride group and reducing its electrophilicity compared to chlorinated analogs. This stabilization may enhance shelf life but could necessitate harsher reaction conditions for nucleophilic substitutions. 5-(3,5-Dichlorophenoxy)-2-furancarbonyl chloride: The electron-withdrawing chlorine atoms on the phenoxy group increase the electrophilicity of the carbonyl chloride, making it more reactive toward nucleophiles. This property is advantageous in rapid crosslinking reactions but requires stringent handling due to heightened corrosivity .

Applications The dimethyl-substituted derivative is favored in pharmaceutical synthesis, where controlled reactivity and stability are critical. For example, it may serve as a precursor for drug candidates targeting metabolic pathways. The dichlorophenoxy-substituted compound is utilized in agrochemicals (e.g., pesticide intermediates) and specialty polymers, leveraging its high reactivity for covalent bonding with hydroxyl or amine groups .

Hazards and Safety Both compounds are corrosive and release hydrochloric acid (HCl) upon hydrolysis. However, 5-(3,5-Dichlorophenoxy)-2-furancarbonyl chloride poses additional inhalation risks, as noted in its safety data sheet, which mandates respiratory protection and immediate first aid for exposure .

Synthetic Utility The methyl groups in this compound may sterically hinder reactions, limiting its use in bulky substrate syntheses. In contrast, the planar dichlorophenoxy group in its analog facilitates interactions with flat aromatic systems in polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.